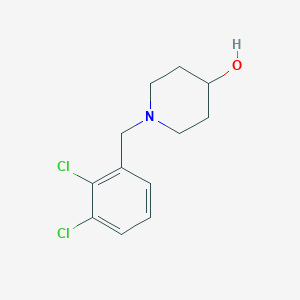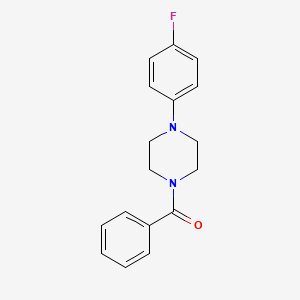![molecular formula C15H14ClN3O2 B5677558 6-(4-chlorobenzyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5677558.png)
6-(4-chlorobenzyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-chlorobenzyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a heterocyclic compound that has garnered interest in the scientific community for its unique chemical structure and properties. The compound belongs to the class of pyrrolopyrimidines, which are known for their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related pyrrolopyrimidine derivatives involves various strategies, including the reaction of 6-amino-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione with 1,3-diketones, leading to the formation of pyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine derivatives (Tsupak, Shevchenko, Pozharskii, & Tkachenko, 2003). This suggests a versatile approach to synthesizing various pyrrolopyrimidine derivatives through cyclization reactions.
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidine derivatives, including the title compound, features a conjugated system that contributes to its chemical reactivity and interactions. Structural studies of similar compounds reveal a planar fused-ring system, linked by hydrogen bonds into dimers or chains, indicating the potential for diverse molecular interactions (Low, Cobo, Cisneros, Quiroga, & Glidewell, 2004).
Chemical Reactions and Properties
Pyrrolopyrimidine derivatives undergo various chemical reactions, including autorecycling oxidation processes under photoirradiation, demonstrating their utility as oxidizing agents (Mitsumoto & Nitta, 2004). The electrochemical properties and redox abilities of these compounds have also been explored, highlighting their potential in redox reactions and as models for NAD+-NADH type redox systems (Igarashi, Yamaguchi, Mitsumoto, Naya, & Nitta, 2006).
Physical Properties Analysis
The physical properties, such as solubility and permeability, of pyrrolopyrimidine derivatives vary significantly, reflecting a broad range in biopharmaceutical properties. This variability underscores the importance of structural diversity in determining the physical and chemical behaviors of these compounds (Jatczak, Muylaert, De Coen, Keemink, Wuyts, Augustijns, & Stevens, 2014).
Chemical Properties Analysis
The chemical properties of pyrrolopyrimidine derivatives are characterized by their reactivity towards nucleophiles, oxidizing ability, and potential for forming diverse polycyclic heteroaromatic systems. These properties are influenced by the compound's molecular structure, particularly the presence of nitro groups and their reduction to amines, which further react to yield new heterocyclic systems (Tkachenko, Popov, Pozharskii, Borodkin, & Levchenkov, 2017).
Propiedades
IUPAC Name |
6-[(4-chlorophenyl)methyl]-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-17-13-9-19(7-10-3-5-11(16)6-4-10)8-12(13)14(20)18(2)15(17)21/h3-6,8-9H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGOUIMJILEORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN(C=C2C(=O)N(C1=O)C)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chlorobenzyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S*,4R*)-4-methyl-1-[2-methyl-5-(trifluoromethyl)benzyl]piperidine-3,4-diol](/img/structure/B5677493.png)
![1-(7-ethyl-1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indol-3-yl)ethanone](/img/structure/B5677499.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5677510.png)

![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane hydrochloride](/img/structure/B5677523.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine](/img/structure/B5677533.png)

![2-(3-methoxypropyl)-9-[(3-methyl-2-thienyl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5677549.png)

![7-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5677551.png)
![4-{[3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5677556.png)
![(3R*,5S*)-N-[2-(1,3-benzothiazol-2-yl)ethyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5677563.png)